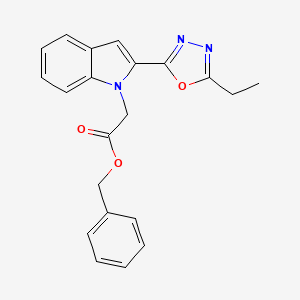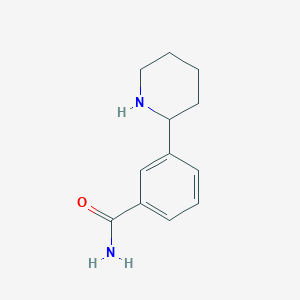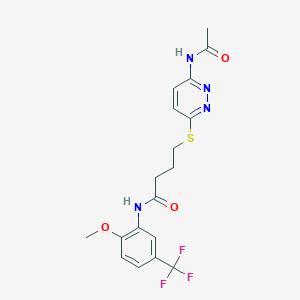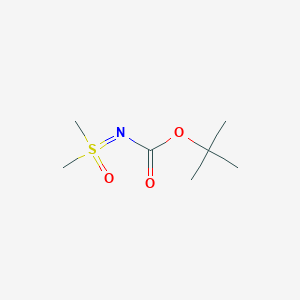
benzyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups, including an indole, an oxadiazole, and an acetate group. The indole group is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The acetate group typically acts as a good leaving group in nucleophilic substitution reactions .
Molecular Structure Analysis
The presence of the indole and oxadiazole rings in the compound suggests that it may exhibit aromaticity, which can contribute to its stability. The ethyl group on the oxadiazole ring is likely to be a substituent that could affect the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the indole and oxadiazole rings, as well as the acetate group. The indole ring is electron-rich and may undergo electrophilic aromatic substitution. The oxadiazole ring might participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. Factors such as its polarity, size, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Synthesis and Antiproliferative Activity
The synthesis of 1,3,4-oxadiazole derivatives, including those with indole moieties, has been a subject of interest due to their potential biological activities. For instance, compounds synthesized from indole-3-carboxylic acids and evaluated for anti-inflammatory and anti-proliferative activities have shown promising results against human cancer cell lines and inflammation in animal models (Rapolu et al., 2013). This suggests potential research applications of benzyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate in the development of novel anticancer or anti-inflammatory agents.
Corrosion Inhibition
Oxadiazole derivatives have also been evaluated for their corrosion inhibition properties. A study on the effect of substitution on 1,3,4-oxadiazoles showed significant inhibition efficiency towards mild steel in acidic environments, indicating their potential as corrosion inhibitors (Ammal et al., 2018). This application could extend to benzyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate, suggesting its potential use in materials science and engineering to enhance material longevity.
Antimicrobial Activity
The synthesis and characterization of novel indole-based 1,3,4-oxadiazoles, including their evaluation for antimicrobial activity, have demonstrated the potential of these compounds in combating bacterial and fungal infections (Nagarapu & Pingili, 2014). Such findings suggest that benzyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate could also have applications in the development of new antimicrobial agents.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
benzyl 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-2-19-22-23-21(27-19)18-12-16-10-6-7-11-17(16)24(18)13-20(25)26-14-15-8-4-3-5-9-15/h3-12H,2,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXOUQKZVRMVPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiophen-2-yl)propan-2-yl)acrylamide](/img/structure/B2662595.png)
![2-chloro-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide](/img/structure/B2662596.png)
methanone](/img/structure/B2662597.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2662603.png)
![5-(furan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-3-carboxamide](/img/structure/B2662605.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2662607.png)


![N-[(4-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2662610.png)